molecular formula C12H8BrN3 B13095190 7-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine

7-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13095190
M. Wt: 274.12 g/mol
InChI Key: IDRWCOPYWWQMHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with a bromine atom at the 7th position and a phenyl group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-1H-pyrazole-4-carbaldehyde with bromine in the presence of a base, followed by cyclization with hydrazine hydrate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The phenyl group enhances its lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

    1,2,4-Triazole: A simpler triazole derivative with broad applications in medicinal chemistry.

    3-Phenyl-1H-pyrazole: A precursor in the synthesis of 7-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine.

    7-Bromo-1,2,4-triazolo[4,3-a]pyridine: Lacks the phenyl group but shares the core structure.

Uniqueness: this compound stands out due to the combined presence of the bromine atom and phenyl group, which confer unique chemical reactivity and biological activity. This combination enhances its potential as a versatile scaffold for drug development and materials science .

Properties

Molecular Formula

C12H8BrN3

Molecular Weight

274.12 g/mol

IUPAC Name

7-bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C12H8BrN3/c13-10-6-7-16-11(8-10)14-15-12(16)9-4-2-1-3-5-9/h1-8H

InChI Key

IDRWCOPYWWQMHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C=CC(=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.